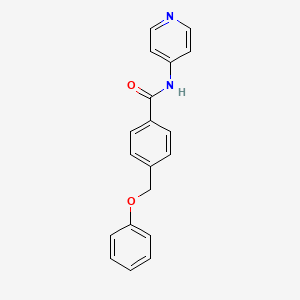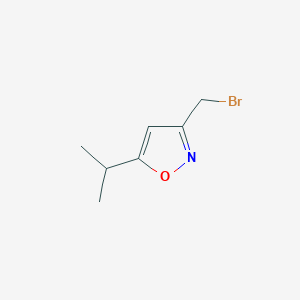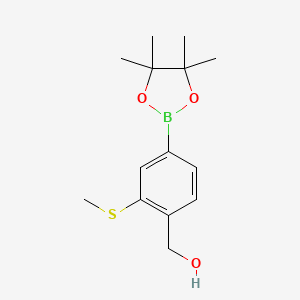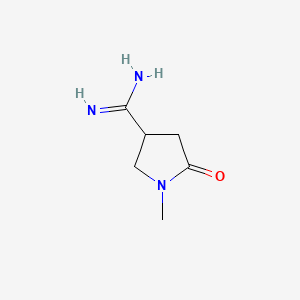
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with a hydroxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-diaminobenzoic acid with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of excitatory amino acids, inhibiting the efflux of sodium ions in brain slices preloaded with sodium . This property contributes to its anticonvulsant effects and potential neuroprotective benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-quinoxalinecarboxylic acid: Similar structure but with a hydroxy group at the 3rd position.
4-Hydroxy-2-quinolones: Quinolone derivatives with a hydroxy group at the 4th position.
2-Quinoxalinecarboxylic acid: Lacks the hydroxy and methyl groups present in 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and carboxylic acid groups makes it a versatile compound for various applications, distinguishing it from other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6-hydroxy-2-methylquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-4-11-9-6(12-5)2-3-7(13)8(9)10(14)15/h2-4,13H,1H3,(H,14,15) |
InChI-Schlüssel |
PTWYCEPWPRYLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=N1)C=CC(=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)








![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)
![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
